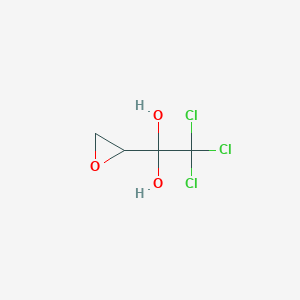
Propanedinitrile, bis(1,3-benzodithiol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, bis(1,3-benzodithiol-2-yl)- is a chemical compound with the molecular formula C₁₇H₁₀N₂S₄ It is known for its unique structure, which includes two benzodithiol rings connected by a propanedinitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, bis(1,3-benzodithiol-2-yl)- typically involves the reaction of 1,3-benzodithiol-2-thione with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propanedinitrile, bis(1,3-benzodithiol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The benzodithiol rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzodithiol derivatives.
Aplicaciones Científicas De Investigación
Propanedinitrile, bis(1,3-benzodithiol-2-yl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of Propanedinitrile, bis(1,3-benzodithiol-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The benzodithiol rings play a crucial role in these interactions, facilitating binding through π-π stacking or hydrogen bonding. The nitrile groups can also participate in coordination with metal ions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Propanedinitrile, bis(1,3-benzodithiol-2-yl)-: Unique due to its dual benzodithiol rings.
Malononitrile: Lacks the benzodithiol rings, making it less complex.
Dicyanomethane: Similar nitrile groups but different overall structure.
Uniqueness
Propanedinitrile, bis(1,3-benzodithiol-2-yl)- stands out due to its unique combination of benzodithiol rings and nitrile groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
59376-12-4 |
|---|---|
Fórmula molecular |
C17H10N2S4 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
2,2-bis(1,3-benzodithiol-2-yl)propanedinitrile |
InChI |
InChI=1S/C17H10N2S4/c18-9-17(10-19,15-20-11-5-1-2-6-12(11)21-15)16-22-13-7-3-4-8-14(13)23-16/h1-8,15-16H |
Clave InChI |
UJKVDQBROORJFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)SC(S2)C(C#N)(C#N)C3SC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)




![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)

![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)





